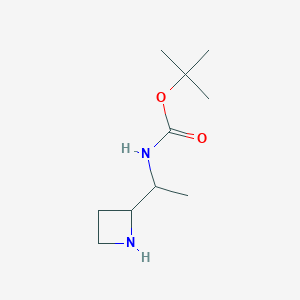![molecular formula C12H12N2O B13691772 O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine](/img/structure/B13691772.png)
O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD34178932” is a chemical entity with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD34178932” involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:
Step 1: Selection of starting materials such as [specific chemicals].
Step 2: Reaction under controlled conditions, including temperature and pressure adjustments.
Step 3: Purification and isolation of the final product.
Industrial Production Methods
In industrial settings, the production of “MFCD34178932” is scaled up using advanced techniques such as:
Continuous flow reactors: Ensuring consistent quality and yield.
Automated synthesis: Reducing human error and increasing efficiency.
Quality control: Implementing rigorous testing to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
“MFCD34178932” undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific oxidized products], while reduction may yield [specific reduced products].
Scientific Research Applications
“MFCD34178932” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of “MFCD34178932” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to receptors: Interacting with specific receptors on cell surfaces.
Modulating pathways: Influencing biochemical pathways to produce desired effects.
Enzyme inhibition: Inhibiting specific enzymes to alter metabolic processes.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
O-[(5-phenylpyridin-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C12H12N2O/c13-15-9-10-6-12(8-14-7-10)11-4-2-1-3-5-11/h1-8H,9,13H2 |
InChI Key |
ZIIOXDJQXSWTQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


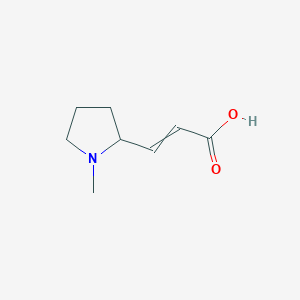

![3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13691715.png)
![2-[(2-Methyl-3-butyn-2-yl)oxy]aniline](/img/structure/B13691720.png)
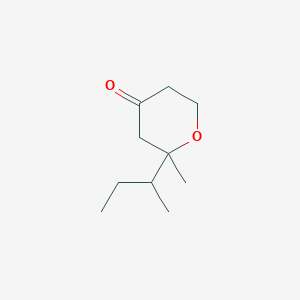
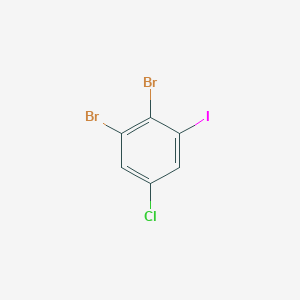

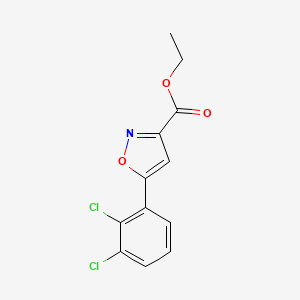
![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)
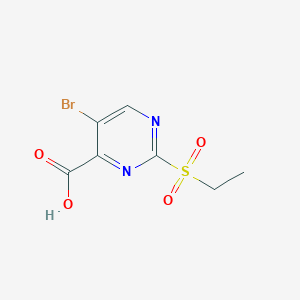

![Methyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13691746.png)
![N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine](/img/structure/B13691753.png)
